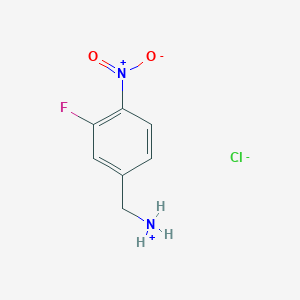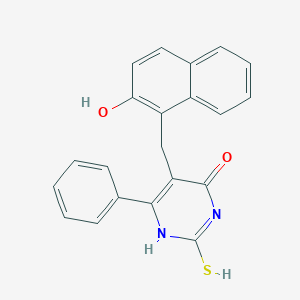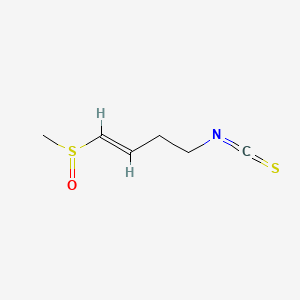
2-Nitro-4-(trifluoromethoxy)benzamide
Descripción general
Descripción
2-Nitro-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C8H5F3N2O4 and its molecular weight is 250.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-4-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Precursor in Antitubercular Drug Synthesis
2-Nitro-4-(trifluoromethoxy)benzamide is identified as a precursor in the synthesis of new antituberculosis drug candidates. The structural characterization of related compounds, which are vital in the development of promising antitubercular benzothiazinones, highlights the significance of such compounds in drug development (Richter et al., 2021).
2. Characterization and Crystal Structure Analysis
Research on the synthesis, characterization, and crystal structure of similar nitrobenzamide compounds provides insight into the molecular structure and properties. Such studies are crucial for understanding the behavior and potential applications of these compounds in various fields, including pharmaceuticals (Saeed et al., 2008).
3. In Electronic Devices
Compounds containing a nitroamine redox center, similar to 2-Nitro-4-(trifluoromethoxy)benzamide, have been used in molecular electronic devices. These devices exhibit significant electrical characteristics like negative differential resistance and large on-off ratios, indicating the potential of such compounds in electronic and molecular device technology (Chen et al., 1999).
4. In Mosquito Control
Derivatives of nitrobenzamides, including compounds with trifluoromethoxy groups, have shown effectiveness in controlling mosquito populations. These compounds offer potential alternatives for classical insecticides in managing mosquito-borne diseases (Schaefer et al., 1978).
5. Polymer Synthesis
2-Nitro-4-(trifluoromethoxy)benzamide and related compounds have been utilized in the synthesis of polymers. New poly(arylene ether amide)s with trifluoromethyl pendent groups were prepared using these compounds, resulting in polymers with notable properties like high molecular weights and glass transition temperatures (Lee & Kim, 2002).
Propiedades
IUPAC Name |
2-nitro-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-5(7(12)14)6(3-4)13(15)16/h1-3H,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNZURGLQYBZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B7828618.png)





